

An In-depth Technical Guide to Succinic Dihydrazide (CAS 4146-43-4)

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Compound of Interest

Compound Name: Succinic dihydrazide

Cat. No.: B1196282

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Introduction

Succinic dihydrazide (CAS 4146-43-4), also known as butanedihydrazide, is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and polymer science.^[1] Its structure, featuring a succinic acid backbone with two hydrazide functional groups, allows it to serve as a valuable building block in organic synthesis and as a modulator of biological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological activities of **succinic dihydrazide**, with a focus on its potential therapeutic applications.

Physicochemical Properties

Succinic dihydrazide is a white to off-white crystalline solid.^[1] It is soluble in water and various organic solvents.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Succinic Dihydrazide**

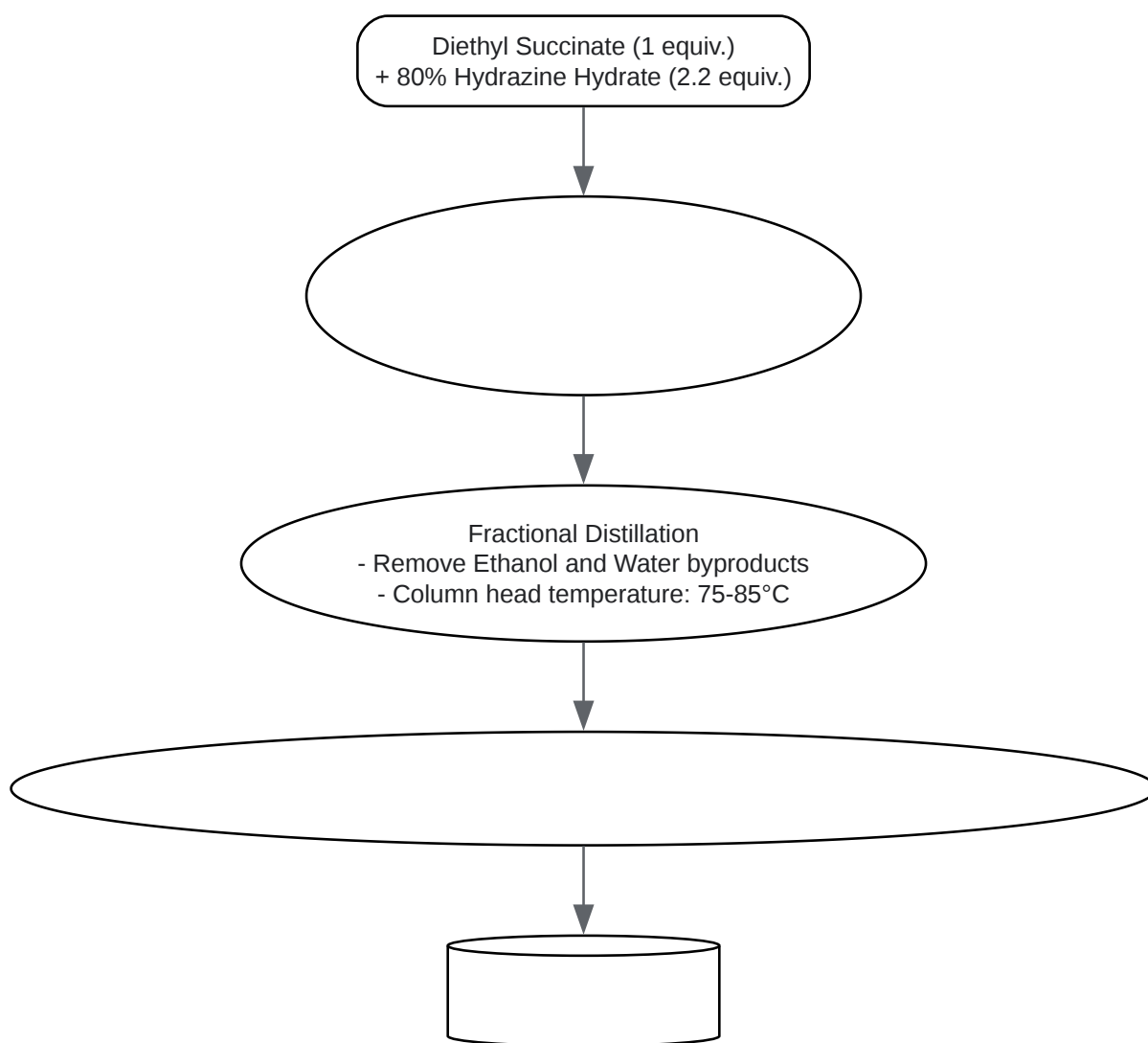
Property	Value	Reference
CAS Number	4146-43-4	[1][2]
Molecular Formula	C ₄ H ₁₀ N ₄ O ₂	[1][2]
Molecular Weight	146.15 g/mol	[1][2]
IUPAC Name	butanedihydrazide	[2]
Synonyms	Butanedihydrazide, Succinhydrazide, Succinyl dihydrazide	[1][2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	170-171 °C	
Solubility	Soluble in water	[1]
InChI	InChI=1S/C4H10N4O2/c5-7- 3(9)1-2-4(10)8-6/h1-2,5-6H2, (H,7,9)(H,8,10)	[2]
InChIKey	HCOMFAYPHBFMKU- UHFFFAOYSA-N	[2]
SMILES	C(CC(=O)NN)C(=O)NN	[2]

Synthesis and Characterization

Synthesis Protocol: From Diethyl Succinate and Hydrazine Hydrate

A common and efficient method for the synthesis of **succinic dihydrazide** involves the reaction of diethyl succinate with hydrazine hydrate.

Experimental Workflow for Synthesis



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Caption: Workflow for the synthesis of **succinic dihydrazide**.

Detailed Methodology:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and a rectifying column, add diethyl succinate (174 g, 1 mole) and 80% hydrazine hydrate (150 g, 2.4 moles).
- **Reaction:** Heat the flask with stirring to reflux for 30 minutes. As the reaction proceeds, ethanol and water will begin to distill. Maintain the reaction temperature between 95-115°C

and the temperature at the top of the rectifying column between 75-85°C. Continue the reaction for 6 hours.

- Work-up: After the reaction is complete, stop heating and stirring. Perform vacuum distillation to remove excess hydrazine hydrate, water, and any unreacted diethyl succinate.
- Product Isolation: The resulting solid is **succinic dihydrazide**. The reported yield for this method is approximately 89% (129.9 g).

Analytical Characterization

The identity and purity of the synthesized **succinic dihydrazide** can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for **Succinic Dihydrazide**

Technique	Key Observations and Assignments
¹ H NMR	(400 MHz, CDCl ₃ , δ, ppm): 1.26 (s, 4H, 2CH ₂), 7 (s, 2H, 2NH), 7.5 (s, 4H, 2NH ₂)
¹³ C NMR	(DMSO-d ₆ , δ, ppm): Signals for carbonyl carbons are expected around 170 ppm and for the ethylene carbons around 29 ppm.
FT-IR	(KBr, cm ⁻¹): Symmetrical N-H stretching vibrations around 3312 and 3287 cm ⁻¹ , amide C=O stretching vibrations around 1627 and 1608 cm ⁻¹ , and an N-H bending vibration around 1532 cm ⁻¹ .
Mass Spec.	(ESI, m/z): (M+H) ⁺ = 147

Biological Activities and Putative Mechanisms of Action

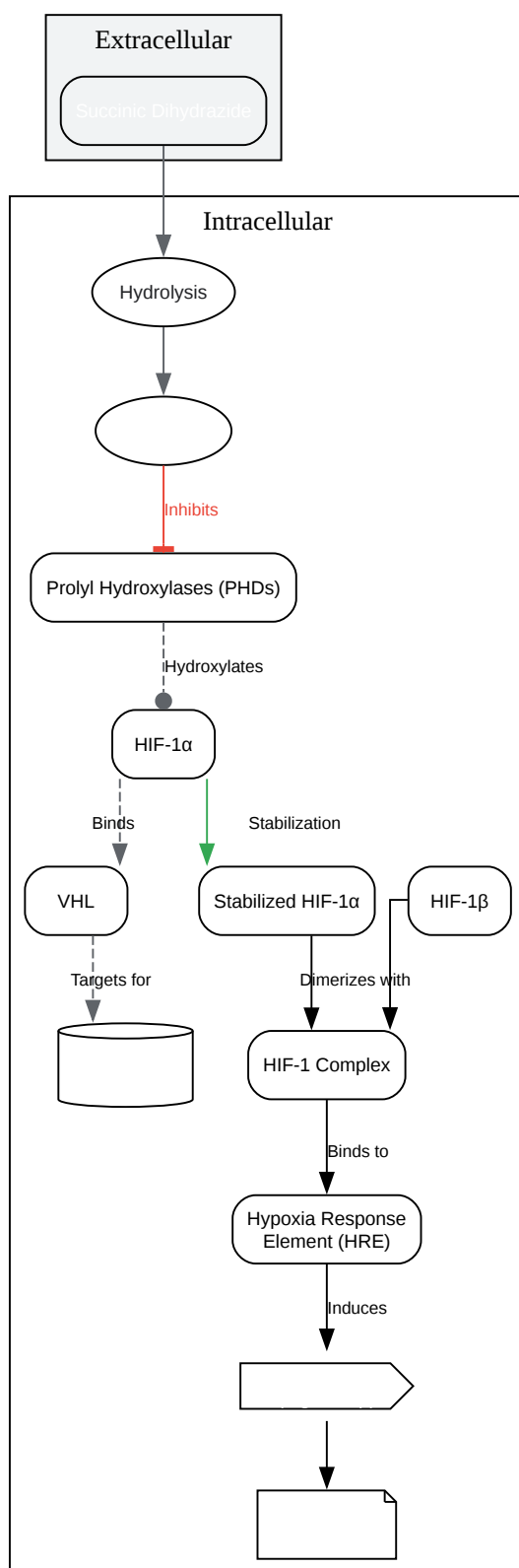
Succinic dihydrazide has been reported to possess anti-inflammatory and antimicrobial properties.^[1] While the precise mechanisms of action are still under investigation, a plausible

hypothesis is that **succinic dihydrazide** may act as a pro-drug, undergoing in vivo hydrolysis to release succinate. Succinate is a known signaling molecule that can modulate inflammatory and immune responses through two primary pathways: stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α) and activation of the G-protein coupled receptor SUCNR1 (also known as GPR91).

Hypothesized Signaling Pathway: HIF-1 α Stabilization

Under normoxic conditions, HIF-1 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and subsequent degradation. Succinate can inhibit PHDs, leading to the stabilization of HIF-1 α , which can then translocate to the nucleus and induce the expression of various genes, including those involved in inflammation such as Interleukin-1 β (IL-1 β).

Hypothesized HIF-1 α Signaling Pathway for **Succinic Dihydrazide**



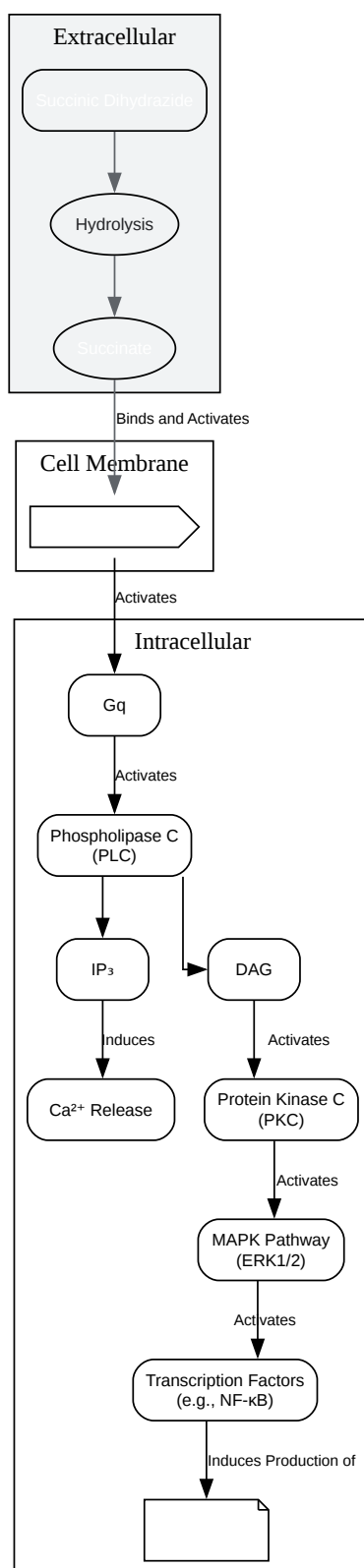
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Caption: Hypothesized HIF-1α stabilization pathway by **succinic dihydrazide**.

Hypothesized Signaling Pathway: SUCNR1 Activation

Extracellular succinate can bind to and activate the G-protein coupled receptor SUCNR1, which is expressed on various immune cells. Activation of SUCNR1 can trigger downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, leading to the production of inflammatory mediators.

Hypothesized SUCNR1 Signaling Pathway for **Succinic Dihydrazide**



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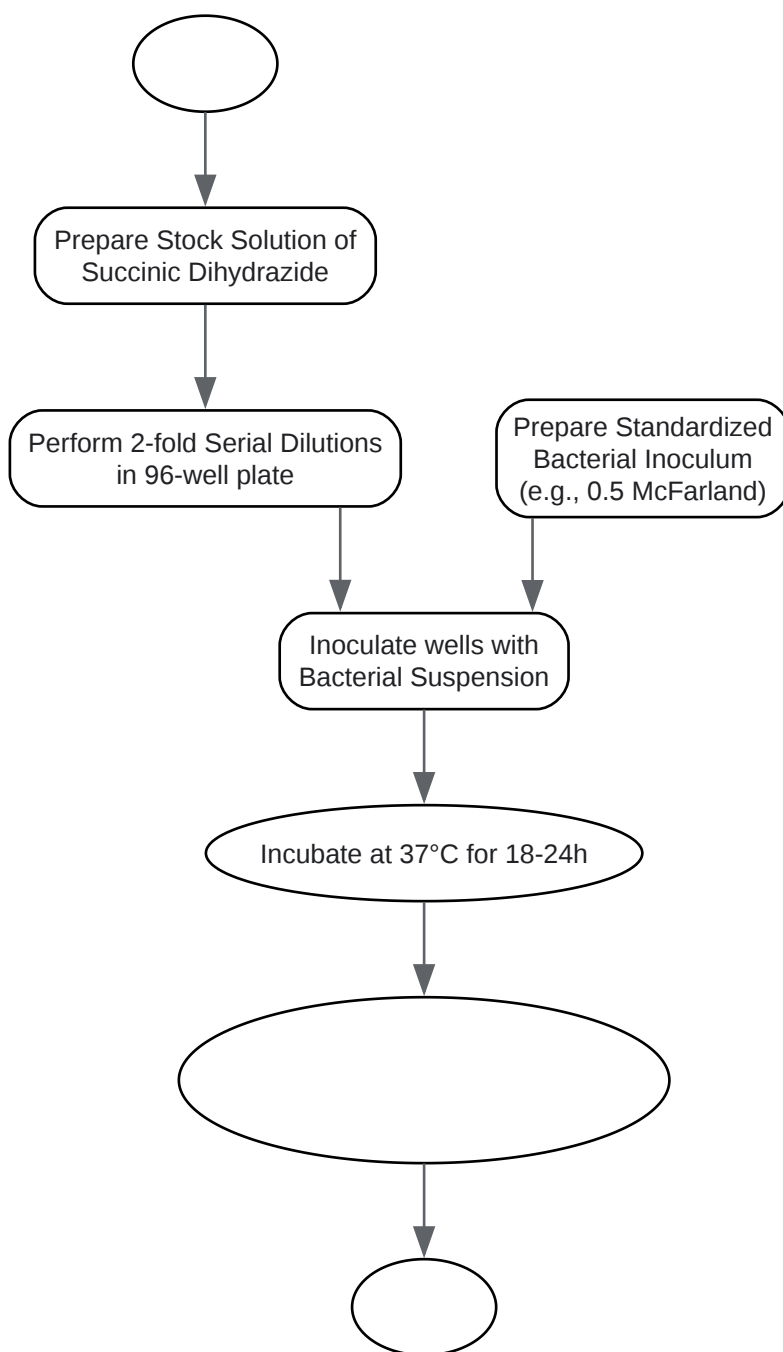
Caption: Hypothesized SUCNR1 activation pathway by **succinic dihydrazide**.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of **succinic dihydrazide** against a specific microorganism.

Experimental Workflow for Broth Microdilution Assay



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Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Detailed Methodology:

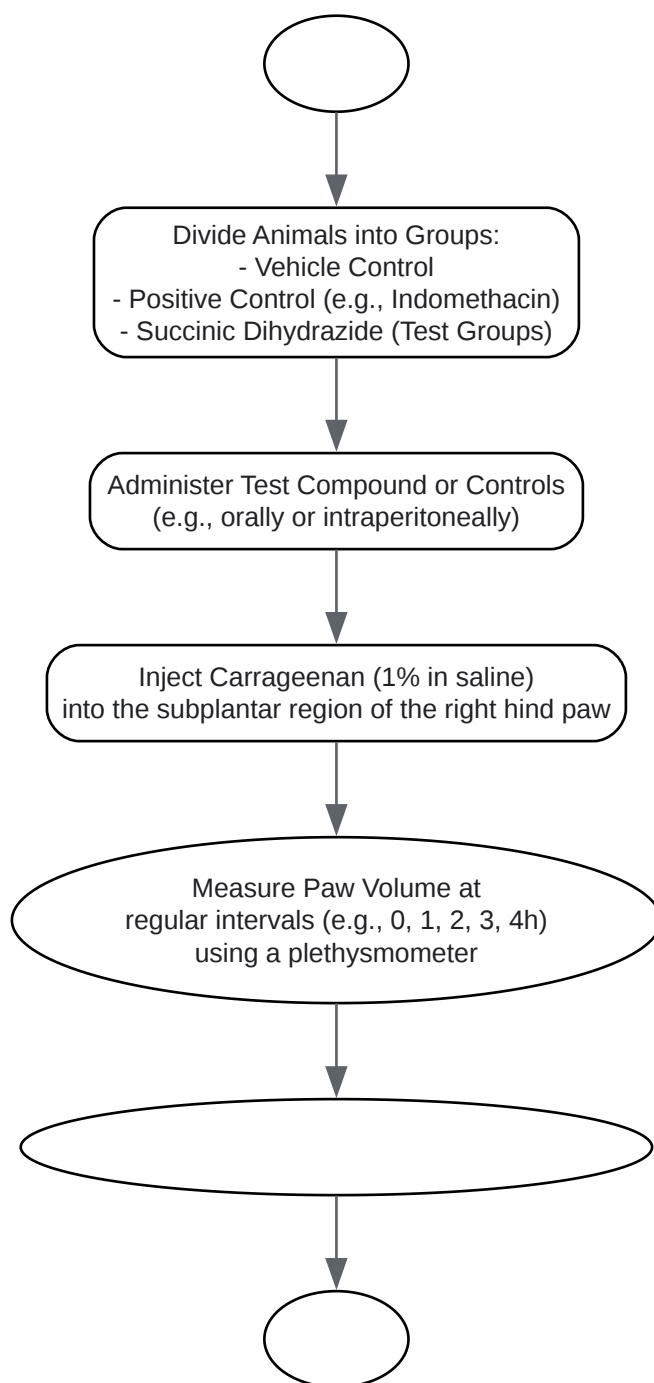
- Preparation of Test Compound: Prepare a stock solution of **succinic dihydrazide** in a suitable solvent (e.g., sterile water or DMSO).

- **Serial Dilution:** In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of desired concentrations.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of **succinic dihydrazide** that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay evaluates the anti-inflammatory effect of **succinic dihydrazide** by measuring its ability to reduce paw swelling induced by carrageenan.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay



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Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Detailed Methodology:

- **Animal Acclimatization and Grouping:** Acclimatize rodents (e.g., Wistar rats) to laboratory conditions. Divide the animals into groups: a vehicle control group, a positive control group

(e.g., receiving indomethacin), and one or more test groups receiving different doses of **succinic dihydrazide**.

- Dosing: Administer **succinic dihydrazide**, the positive control, or the vehicle to the respective animal groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the induction of inflammation.
- Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
- Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion

Succinic dihydrazide is a compound with a well-defined chemical structure and accessible synthetic routes. Its potential as an anti-inflammatory and antimicrobial agent warrants further investigation. The hypothesized mechanisms of action, centered around the established signaling pathways of its potential metabolite, succinate, provide a strong foundation for future research into its therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to explore the properties and biological activities of this promising molecule.

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References

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